molecular formula C15H16N2O2 B4670800 4-methoxy-3-methyl-N-(2-pyridinylmethyl)benzamide

4-methoxy-3-methyl-N-(2-pyridinylmethyl)benzamide

Cat. No. B4670800
M. Wt: 256.30 g/mol
InChI Key: GNHGIMDVNREWJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-3-methyl-N-(2-pyridinylmethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is commonly referred to as MPB or N-(2-pyridinylmethyl)-4-methoxy-3-methylbenzamide. This compound belongs to the class of benzamides and has a molecular weight of 277.33 g/mol.

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-(2-pyridinylmethyl)benzamide involves its interaction with various receptors in the body. It has been found to have a high affinity for the dopamine D3 receptor and has been studied for its potential use in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methoxy-3-methyl-N-(2-pyridinylmethyl)benzamide have been extensively studied. It has been found to have a wide range of effects on the body, including the modulation of neurotransmitter release, regulation of gene expression, and inhibition of cell proliferation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-methoxy-3-methyl-N-(2-pyridinylmethyl)benzamide in lab experiments is its high affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one of the major limitations of using this compound is its potential toxicity, which requires careful handling and storage.

Future Directions

There are several potential future directions for research involving 4-methoxy-3-methyl-N-(2-pyridinylmethyl)benzamide. One potential area of research is the development of more selective dopamine D3 receptor ligands for the treatment of various neurological disorders. Another potential area of research is the investigation of the potential use of this compound in the treatment of cancer, as it has been found to have anti-proliferative effects on cancer cells. Additionally, further research is needed to investigate the potential toxicity of this compound and to develop safer handling and storage methods.

Scientific Research Applications

4-methoxy-3-methyl-N-(2-pyridinylmethyl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of applications in the field of biochemistry, pharmacology, and medicinal chemistry.

properties

IUPAC Name

4-methoxy-3-methyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-9-12(6-7-14(11)19-2)15(18)17-10-13-5-3-4-8-16-13/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHGIMDVNREWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC2=CC=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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